molecular formula C13H10FNO2S B1447894 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene CAS No. 1242618-52-5

1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene

Cat. No. B1447894
M. Wt: 263.29 g/mol
InChI Key: PEKGOUYUWKERAD-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is an important organic compound that has a wide range of applications in scientific research and experiments. It is a colorless crystalline solid that is soluble in organic solvents, such as chloroform and ether. This compound is a derivative of benzene, which is a six-membered aromatic ring. It is also known as 4-nitro-2-fluorobenzylsulfanylbenzene, and its molecular formula is C9H8FNOS.

Scientific Research Applications

Synthesis and Structural Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, has been synthesized and characterized, indicating the possibility of synthesizing similar compounds for various applications. The structural characterization was confirmed by X-ray crystallography, NMR, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).

Preparation in Aqueous Solution

The preparation of related nitrobenzene derivatives, like 1-alkoxy-2-amino-4-nitrobenzenes, in aqueous solutions has been explored. This process involves reduction with sodium disulphide, demonstrating a methodology that could potentially apply to similar compounds (Blanksma, 2010).

Oxidation Processes

Various sulfides, including those related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, have been oxidized using chlorine dioxide. This oxidation process exhibits high chemoselectivity, which could be relevant for the synthesis or modification of similar compounds (Loginova et al., 2011).

Catalytic Synthesis

Efficient catalytic synthesis methods have been developed for derivatives of nitrobenzene, such as 2-arylbenzimidazoles, by reacting 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides. This showcases the potential for catalytic processes in the synthesis of complex molecules related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene (Sayahi et al., 2018).

Electrochemical Reduction

Studies on the electrochemical reduction of nitrobenzene derivatives have revealed insights into the reduction processes that could be applicable to similar compounds. This research focuses on understanding the reduction mechanisms and could inform the development of electrochemical applications (Silvester et al., 2006).

Nucleophilic Substitution Studies

Research on the ortho:para ratio in aromatic nucleophilic substitution of fluoro- and chloro-nitrobenzenes provides valuable information about the reactivity and substitution patterns in nitrobenzene derivatives. This knowledge is essential for understanding the chemical behavior of similar compounds (Bamkole, Hirst, & Udoessien, 1973).

properties

IUPAC Name

1-benzylsulfanyl-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKGOUYUWKERAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
GSK2126458 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) with low picomolar to subnanomolar activity. [ 11 C]…
Number of citations: 60 www.sciencedirect.com

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